

# Discovery and synthesis of LN-439A

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Compound of Interest		
Compound Name:	LN-439A	
Cat. No.:	B15605568	Get Quote

An in-depth guide to the discovery, synthesis, and preclinical characterization of **LN-439A**, a novel and selective inhibitor of Leucine-Rich Repeat Kinase 3 (LRK3) for potential therapeutic application in neurodegenerative diseases.

## **Executive Summary**

Neurodegenerative diseases present a significant and growing unmet medical need. A key pathological driver in a subset of these disorders is the hyperactivity of Leucine-Rich Repeat Kinase 3 (LRK3), a serine/threonine kinase implicated in aberrant protein aggregation and neuronal cell death. This document details the discovery and preclinical development of **LN-439A**, a potent, selective, and orally bioavailable small molecule inhibitor of LRK3. We present the systematic lead optimization campaign from an initial high-throughput screening (HTS) hit, the scalable synthetic route, and the comprehensive in vitro and in vivo characterization that establishes **LN-439A** as a promising clinical candidate.

## **Discovery and Lead Optimization**

**LN-439A** was developed through a structured lead optimization campaign starting from a moderately potent HTS hit, LN-101. The workflow focused on improving potency against the target kinase, LRK3, while simultaneously enhancing selectivity and optimizing pharmacokinetic properties.





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Figure 1: Lead optimization workflow from initial hit to preclinical candidate.

The optimization process involved iterative cycles of chemical synthesis guided by structure-activity relationships (SAR), followed by in vitro evaluation. Key modifications to the initial scaffold focused on the solvent-front interface of the ATP-binding pocket of LRK3, leading to significant gains in potency and selectivity.

# Biological Activity of LN-439A In Vitro Kinase Inhibition

**LN-439A** demonstrates exceptional potency against recombinant human LRK3 and high selectivity against a panel of related kinases. The inhibitory activity was assessed using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

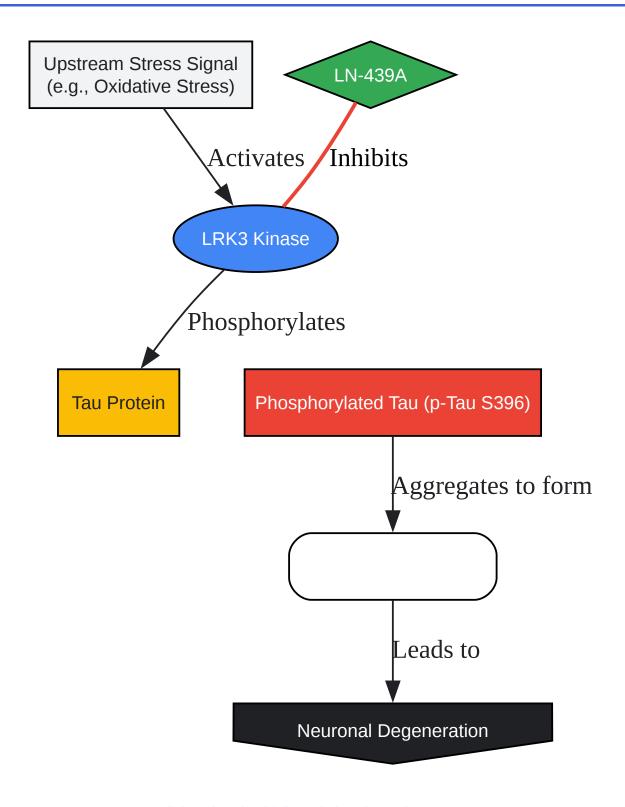
Compound	LRK3 IC <sub>50</sub> (nM)	LRRK2 IC50 (nM)	GSK3β IC₅o (nM)	CDK5 IC50 (nM)
LN-101 (HTS Hit)	850	>10,000	2,300	>10,000
LN-439A	2.1	>5,000	1,850	>10,000

Table 1: In vitro inhibitory potency and selectivity of **LN-439A** compared to the initial hit.

### **Target Engagement in Cellular Models**

To confirm target engagement in a cellular context, **LN-439A** was evaluated for its ability to inhibit the phosphorylation of a known LRK3 substrate, Tau protein at serine 396, in a human neuroblastoma cell line (SH-SY5Y) overexpressing LRK3.





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Figure 2: Simplified proposed signaling pathway of LRK3 and the inhibitory action of LN-439A.



Compound	Cellular p-Tau (S396) IC₅₀ (nM)	
LN-439A	15.8	

Table 2: Cellular target engagement of LN-439A.

#### **Pharmacokinetic Profile**

The pharmacokinetic (PK) properties of **LN-439A** were evaluated in male Sprague-Dawley rats. The compound exhibits favorable characteristics for in vivo studies, including good oral bioavailability and a suitable half-life.

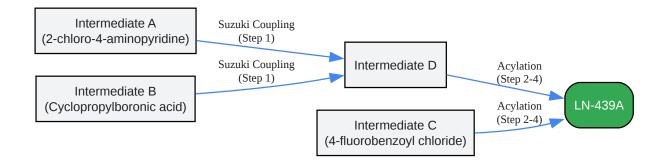
Parameter	Intravenous (IV) @ 2 mg/kg	Oral (PO) @ 10 mg/kg
Half-life (t½), h	4.1	5.3
Cmax, ng/mL	1,280	890
AUC <sub>0</sub> -inf, ng·h/mL	3,500	7,875
Clearance (CL), mL/min/kg	9.5	-
Bioavailability (F), %	-	45

Table 3: Pharmacokinetic parameters of **LN-439A** in rats.

# Synthesis of LN-439A

The synthesis of **LN-439A** is achieved via a convergent 4-step route, which is robust and amenable to scale-up.





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